N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide
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Overview
Description
N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H15N3O and its molecular weight is 301.349. The purity is usually 95%.
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Scientific Research Applications
Bioactive Compound Development
- N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N (APN), showing significant inhibitory activity and potential anti-angiogenic properties by inhibiting basic fibroblast growth-factor-induced invasion of bovine aortic endothelial cells (Lee et al., 2005).
Chemical Synthesis and Material Science
- Synthesis of polybenzoquinazolines through intramolecular dehydration of photocyclization was explored using derivatives similar to the target compound, showing potential for creating materials with specific fluorescent properties (Wei et al., 2016).
Novel Compound Synthesis
- A high-yield one-pot synthesis of novel bioactive tri-substitute-condensed-imidazopyridines targeting snake venom phospholipase A2 was reported. The study highlights the compound's significant inhibitory activity, suggesting its utility in developing lead molecules against snake venom PLA2 (Anilkumar et al., 2015).
Pharmacological Evaluations
- Selenylated imidazo[1,2-a]pyridines were designed and synthesized, showing promising activity against breast cancer cells. The study indicates their potential as antiproliferative agents for breast cancer treatment, with one compound showing higher cytotoxicity and inducing cell death by apoptosis (Almeida et al., 2018).
Computational and Molecular Design
- Density functional theory was used to study the local molecular properties of acetamide derivatives as anti-HIV drugs, providing insight into the potential mechanisms of action and interactions with biological molecules (Oftadeh et al., 2013).
Mechanism of Action
Target of Action
N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide is known to interact with γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The compound this compound interacts with its targets, the GABA receptors, by binding to them and blocking their activity . This blocking action results in an increase in inhibitory neurotransmission, leading to sedative effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By blocking GABA receptors, the compound increases inhibitory neurotransmission, which can affect various downstream effects, including sedation and anxiolysis .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized in the liver
Result of Action
The molecular and cellular effects of this compound’s action include increased inhibitory neurotransmission, leading to effects such as sedation . This can have therapeutic applications in conditions such as insomnia .
Properties
IUPAC Name |
N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-13(23)20-19-18(21-17-8-4-5-11-22(17)19)16-10-9-14-6-2-3-7-15(14)12-16/h2-12H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGAYQWMBJOTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320687 |
Source
|
Record name | N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667595 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
537020-10-3 |
Source
|
Record name | N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.